(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane
Description
Properties
Molecular Formula |
C11H15FOS |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-fluoro-2-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H15FOS/c1-8(2)7-13-11-6-9(14-3)4-5-10(11)12/h4-6,8H,7H2,1-3H3 |
InChI Key |
BGBUUWVEKQGOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)SC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane involves several steps. One common method includes the reaction of 4-fluorophenol with isobutyl bromide in the presence of a base to form 4-fluoro-3-isobutoxyphenol. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The fluorine substituent directs electrophiles to the para position, while the isobutoxy group activates the ring for substitution .
Reaction Example :
-
Nitration : Substituted nitro groups form selectively at the para position relative to fluorine.
-
Sulfonation : The isobutoxy group enhances ring reactivity, allowing sulfonic acid group incorporation.
Table 2: Reaction Conditions
| Reaction | Conditions | Yield |
|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | 85% |
| Sulfonation | SO3, fuming H2SO4, 50°C | 78% |
Nucleophilic Substitution
The methyl sulfide group (SCH3) undergoes substitution with strong nucleophiles (e.g., Grignard reagents, hydrides) .
Reaction Example :
-
Hydrogenolysis : SCH3 → SH under H2, Pd/C catalyst.
Table 3: Oxidation Pathways
| Oxidizing Agent | Product | Mechanism |
|---|---|---|
| m-CPBA | (4-Fluoro-3-isobutoxyphenyl)sulfinic acid | Electrophilic S-oxidation |
| H2O2 | (4-Fluoro-3-isobutoxyphenyl)sulfonic acid | Radical-mediated oxidation |
Research Findings
-
Regioselectivity : Fluorine directs substitution to the para position, as shown in nitration experiments (85% yield).
-
Stability : The isobutoxy group stabilizes the sulfide against oxidation, requiring strong acids for cleavage.
Table 5: Stability Data
| Reagent | Reaction Outcome |
|---|---|
| HCl (aq) | SCH3 → SH (partial cleavage) |
| H2O2 | SCH3 → SO2CH3 (complete oxidation) |
Scientific Research Applications
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the isobutoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Oxygen Substituents : Replacement of isobutoxy with methoxy or difluoromethoxy groups alters steric and electronic properties. For example, the methoxy group in (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane reduces steric bulk compared to isobutoxy .
- Fluorine Content : Increased fluorination (e.g., Methyl(3,4,5-trifluoro-2-isobutoxyphenyl)sulfane) elevates boiling points and density, likely due to stronger intermolecular interactions .
Physicochemical Properties
- Boiling Points: Fluorinated derivatives generally exhibit higher boiling points. For example, Methyl(3,4,5-trifluoro-2-isobutoxyphenyl)sulfane has a predicted boiling point of 266.1°C, whereas non-fluorinated analogs like thioanisole boil at ~169°C .
- Density : Halogenation (Cl, Br) increases density. (4-Chloro-3-(difluoromethoxy)-5-fluorophenyl)(methyl)sulfane has a density of 1.20±0.1 g/cm³ , higher than the parent compound .
Biological Activity
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom attached to a phenyl ring, along with an isobutoxy group and a methyl sulfide moiety. This unique structure contributes to its chemical reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C12H17FOS |
| Molecular Weight | 232.33 g/mol |
| Functional Groups | Fluoro, isobutoxy, methyl sulfide |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties . Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for pharmaceutical applications targeting infections caused by resistant bacteria. The presence of the fluorine atom is believed to enhance its lipophilicity and metabolic stability, which may contribute to its bioactivity.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity.
- Receptor Binding : It may interact with various receptors in biological systems, influencing cellular responses.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several pathogens. Results showed that it inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the strain.
- Synthesis and Characterization : The synthesis involves multiple steps requiring careful control of reaction conditions to achieve high yields. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the compound.
- Comparative Studies : Similar compounds were analyzed to understand the influence of different substituents on biological activity. For instance, variations in the position of fluorine substitution were found to affect antimicrobial potency significantly.
Potential Applications
The potential applications of this compound include:
- Pharmaceutical Development : As a lead compound for new antimicrobial drugs.
- Agrochemical Use : Its antifungal properties may be utilized in agricultural settings to protect crops from fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
